molecular formula C15H11N3O2S B11660939 4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine

4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B11660939
M. Wt: 297.3 g/mol
InChI Key: XOHRNJAWXPLJHA-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, the starting materials would be 4-nitrobenzyl bromide and thiourea.

    Substitution Reaction: The intermediate thiazole compound is then subjected to a nucleophilic substitution reaction with aniline (phenylamine) to introduce the phenyl group at the nitrogen atom of the thiazole ring.

The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetonitrile, often in the presence of a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in 4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

    Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

    Nucleophilic Substitution: Aniline or other nucleophiles in the presence of a base like potassium carbonate.

Major Products

    Reduction: 4-(4-aminophenyl)-N-phenyl-1,3-thiazol-2-amine.

    Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.

    Nucleophilic Substitution: Substituted thiazole derivatives with different nucleophiles.

Scientific Research Applications

4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with thiazole-containing substrates.

    Industry: Used in the development of dyes, pigments, and other materials where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitrophenyl)-1,3-thiazol-2-amine: Lacks the phenyl group attached to the nitrogen atom.

    4-(4-aminophenyl)-N-phenyl-1,3-thiazol-2-amine: The nitro group is reduced to an amino group.

    N-phenyl-1,3-thiazol-2-amine: Lacks the nitrophenyl group.

Uniqueness

4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine is unique due to the presence of both a nitrophenyl group and a phenyl group attached to the thiazole ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H11N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-21-15(17-14)16-12-4-2-1-3-5-12/h1-10H,(H,16,17)

InChI Key

XOHRNJAWXPLJHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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